Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate is a heterocyclic compound belonging to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of thiophene derivatives often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides, amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity is linked to its capacity to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate: This compound also exhibits antimicrobial and anticancer activities but has different substituents that may affect its potency and selectivity.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
Ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a thiophene ring with an amino group and a carboxylate ester. Its molecular formula is C9H11NO2S. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Gewald Reaction : A three-component reaction involving elemental sulfur, α-cyanoesters, and aldehydes.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce the amino group onto the thiophene ring.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it has effective activity against various bacterial strains, including:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
Studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Anticancer Potential
Recent investigations into the anticancer activity of this compound have shown promising results. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 20 |
This suggests that this compound may act as a potential lead compound for anticancer drug development.
The mechanisms underlying the biological activities of this compound involve:
- Disruption of Cell Membranes : In antimicrobial activity, the compound may disrupt microbial cell membranes.
- Inhibition of Enzymatic Pathways : Its anti-inflammatory effects could result from inhibiting enzymes involved in inflammatory pathways.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted by Alqasoumi et al. (2009) evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results confirmed its potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Research : Ghorab et al. (2012) investigated the anti-inflammatory properties of this compound using animal models. The study found significant reductions in inflammation markers compared to control groups.
- Cancer Research : A recent study published in PMC3393923 highlighted the anticancer effects of this compound on human cancer cell lines, indicating its potential for further development as an anticancer therapeutic agent.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl 4-amino-3,5-dimethylthiophene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2S/c1-4-12-9(11)8-5(2)7(10)6(3)13-8/h4,10H2,1-3H3 |
InChI Key |
ALHICBHJTNIHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)N)C |
Origin of Product |
United States |
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